N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine is a complex organic compound that features a unique azepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azepine ring. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Scientific Research Applications
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use and the specific biological systems being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine
- 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
- (Hexahydro-1-methyl-2H-azepin-2-ylidene)thiourea
Uniqueness
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine is unique due to its specific azepine ring structure and the presence of the L-cysteine moiety. This combination of features imparts distinctive chemical properties and potential biological activities that set it apart from other similar compounds.
Properties
CAS No. |
105099-14-7 |
---|---|
Molecular Formula |
C10H18N2O2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
(2R)-2-[(1-methylazepan-2-ylidene)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H18N2O2S/c1-12-6-4-2-3-5-9(12)11-8(7-15)10(13)14/h8,15H,2-7H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
YWCBQQIRMJYFHS-QMMMGPOBSA-N |
Isomeric SMILES |
CN1CCCCCC1=N[C@@H](CS)C(=O)O |
Canonical SMILES |
CN1CCCCCC1=NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.